molecular formula C13H28O2 B8598084 9-tert-Butoxynonan-1-ol CAS No. 114340-46-4

9-tert-Butoxynonan-1-ol

Cat. No.: B8598084
CAS No.: 114340-46-4
M. Wt: 216.36 g/mol
InChI Key: IZXGQILPHIBIBK-UHFFFAOYSA-N
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Description

Contextualization of Alkyl Ethers and Long-Chain Alcohols in Organic Chemistry Research

In the realm of organic chemistry, alkyl ethers are a class of compounds characterized by an oxygen atom connected to two alkyl groups. wikipedia.org They are often noted for their relative stability and are widely used as solvents and as intermediates in the synthesis of more complex molecules. vedantu.comnih.gov The ether linkage can modify the physicochemical properties of a molecule, such as its solubility and stability, which is of particular importance in medicinal chemistry and drug design. vedantu.com

Long-chain alcohols, on the other hand, are organic molecules with a long hydrocarbon tail and a hydroxyl (-OH) functional group. These compounds are central to various fields, serving as precursors for surfactants, lubricants, and plasticizers. chem960.com In academic research, they are often used as model systems for studying surface phenomena and self-assembly, and as building blocks in the synthesis of complex natural products and polymers. The oxidation of long-chain alcohols to aldehydes is a cornerstone reaction in the flavor and fragrance industry. researchgate.net

Rationale for Investigating the Chemical Compound 9-tert-Butoxynonan-1-ol

Specific research into this compound is primarily driven by its potential as a specialized building block in organic synthesis. The presence of two distinct functional groups—a primary alcohol at one end and a sterically hindered tert-butyl ether at the other—allows for selective chemical transformations. The tert-butoxy (B1229062) group can serve as a protecting group for a hydroxyl function, enabling reactions to be carried out on the primary alcohol at the other end of the nine-carbon chain. Subsequently, the tert-butyl group can be removed under specific acidic conditions to reveal a second hydroxyl group.

This bifunctionality is particularly valuable in the construction of complex molecules where precise control over reactivity is required. A derivative of this compound has been mentioned in the context of enantioselective synthesis, highlighting its role in the creation of chiral molecules with specific three-dimensional arrangements. core.ac.uk The long nonane (B91170) chain also imparts specific lipophilic properties, making it a target for creating molecules with defined amphiphilic characteristics.

Overview of Research Domains Relevant to this compound

The structural features of this compound position it within several key research domains:

Stereoselective Synthesis: As indicated by related research, this molecule and its derivatives are relevant to the development of new methods for creating enantiomerically pure compounds. core.ac.uk Such compounds are crucial in the pharmaceutical industry, where often only one enantiomer of a drug is active.

Materials Science: The long hydrocarbon chain combined with a polar alcohol group suggests potential applications in the synthesis of novel surfactants and amphiphiles. These molecules can self-assemble into structures like micelles or bilayers, which have applications in drug delivery, emulsion stabilization, and nanotechnology.

Polymer Chemistry: The primary alcohol group can be used as an initiator for polymerization reactions, allowing for the creation of polymers with a tert-butoxy group at one end of the chain. This could be used to create block copolymers with tailored properties.

Due to the specialized nature of this compound, detailed experimental data is not widely available in public chemical databases. The following table presents calculated and estimated properties based on its chemical structure.

PropertyValue
Molecular Formula C₁₃H₂₈O₂
Molecular Weight 216.36 g/mol
IUPAC Name 9-(tert-butoxy)nonan-1-ol
Structure CH₃(CH₂)₈O(CH₃)₃
Boiling Point Estimated >200 °C
Solubility Sparingly soluble in water, soluble in organic solvents

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

114340-46-4

Molecular Formula

C13H28O2

Molecular Weight

216.36 g/mol

IUPAC Name

9-[(2-methylpropan-2-yl)oxy]nonan-1-ol

InChI

InChI=1S/C13H28O2/c1-13(2,3)15-12-10-8-6-4-5-7-9-11-14/h14H,4-12H2,1-3H3

InChI Key

IZXGQILPHIBIBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCCCCCCCCCO

Origin of Product

United States

Synthetic Methodologies for 9 Tert Butoxynonan 1 Ol

Strategies for tert-Butyl Ether Formation with Long-Chain Alcohols

The introduction of a tert-butyl ether is a common protecting group strategy in organic synthesis due to its stability under various conditions. nii.ac.jp However, the selective mono-etherification of a long-chain diol like nonane-1,9-diol presents a challenge. Several methods have been developed for the tert-butylation of alcohols, which can be adapted for this purpose.

Acid-catalyzed reactions are a primary method for the formation of tert-butyl ethers. These reactions typically involve the use of a tert-butylating agent in the presence of a strong acid catalyst.

One effective method involves the use of bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst with tert-butyl acetate (B1210297) serving as both the solvent and the tert-butylating agent. nii.ac.jporganic-chemistry.org This system has been shown to efficiently convert various alcohols into their corresponding tert-butyl ethers in high yields. nii.ac.jporganic-chemistry.org Another approach utilizes perchloric acid (HClO₄) as a catalyst in tert-butyl acetate, which is effective for protecting primary and secondary alcohols, including diols. researchgate.net The use of erbium(III) triflate (Er(OTf)₃) as a catalyst offers an eco-friendly option, proceeding under solvent-free conditions at room temperature. organic-chemistry.orgresearchgate.net Heteropoly acids, such as H₄SiW₁₂O₄₀ supported on a resin, have also been employed as catalysts for the synthesis of tert-butyl ethers like methyl tert-butyl ether (MTBE), and this technology could be adapted for the synthesis of 9-tert-Butoxynonan-1-ol. google.com

CatalystReagent/SolventKey Features
Bis(trifluoromethanesulfonyl)imide (Tf₂NH)tert-Butyl acetateFast reaction times and high yields. nii.ac.jporganic-chemistry.org
Perchloric acid (HClO₄)tert-Butyl acetateEfficient for primary, secondary alcohols, and diols. researchgate.net
Erbium(III) triflate (Er(OTf)₃)Solvent-freeEnvironmentally friendly, catalyst can be recycled. organic-chemistry.orgresearchgate.net
Heteropoly acids (e.g., H₄SiW₁₂O₄₀)Isobutylene/Methanol (B129727)High selectivity and conversion rates. google.com

Metal catalysts provide alternative routes for tert-butyl ether formation, often under milder conditions than strong acid catalysis. Ytterbium(III) triflate (Yb(OTf)₃) has been demonstrated to catalyze the formation of tert-butyl ethers from alcohols using di-tert-butyl dicarbonate (B1257347) (Boc₂O), achieving high conversions in a short time. nih.govresearchgate.net Another notable method employs basic lead carbonate as a catalyst with tert-butyl bromide, offering a simple and efficient synthesis of tert-butyl ethers from various alcohols. researchgate.net Palladium catalysts have also been utilized for the synthesis of aryl tert-butyl ethers from aryl halides and sodium t-butoxide. researchgate.net

Metal CatalystReagentsKey Features
Ytterbium(III) triflate (Yb(OTf)₃)Di-tert-butyl dicarbonate (Boc₂O)Reduces reaction time with high conversion rates. nih.govresearchgate.net
Basic lead carbonatetert-Butyl bromideSimple, efficient, and the catalyst is reusable. researchgate.net
Palladium complexesAryl halides, Sodium t-butoxideEffective for aryl tert-butyl ether synthesis. researchgate.net

To achieve selective mono-tert-butylation of a diol such as nonane-1,9-diol, one of the hydroxyl groups must be temporarily protected. The primary hydroxyl group can be selectively protected using a bulky silyl (B83357) ether protecting group, such as tert-butyldiphenylsilyl (TBDPS) chloride, in the presence of imidazole. nih.gov This preference is due to the lower steric hindrance of the primary hydroxyl group compared to a secondary one. universiteitleiden.nl

Following the protection of one hydroxyl group, the remaining free hydroxyl can be converted to the tert-butyl ether using one of the methods described above. The final step would be the deprotection of the silyl ether, typically using a fluoride (B91410) source like tetra-n-butylammonium fluoride, to reveal the free primary alcohol and yield this compound. nih.gov

Precursor Synthesis and Functionalization of the Nonane (B91170) Carbon Chain

The synthesis of the nonane backbone, specifically nonan-1-ol (B41252) or nonane-1,9-diol, is a prerequisite for the subsequent etherification step.

Hydroboration-oxidation is a powerful method for the anti-Markovnikov hydration of alkenes, yielding primary alcohols from terminal alkenes. researchgate.netorganic-chemistry.org The reaction of 1-nonene (B85954) with a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or the more regioselective 9-borabicyclo[3.3.1]nonane (9-BBN), followed by oxidation with hydrogen peroxide and sodium hydroxide, would produce nonan-1-ol. researchgate.netorganic-chemistry.orgchemistrysteps.com This method is highly efficient for producing primary alcohols with high selectivity. researchgate.net

To synthesize the diol precursor, nonane-1,9-diol, a suitable starting material would be 1,8-nonadiene. A double hydroboration-oxidation reaction on this diene would yield the desired diol.

Grignard and organolithium reagents are fundamental tools in organic synthesis for forming carbon-carbon bonds and constructing larger molecules. wikipedia.orglibretexts.org To synthesize a nonanol derivative, a Grignard reagent prepared from a shorter alkyl halide can react with an appropriate electrophile. For instance, an octylmagnesium bromide Grignard reagent can react with formaldehyde (B43269) to produce nonan-1-ol. organic-chemistry.org Alternatively, a butylmagnesium bromide Grignard reagent could react with an appropriate ω-halo-alcohol or a protected derivative to build the nine-carbon chain. prepchem.com

For example, the synthesis of 1-(p-bromophenyl)-1-nonanol (B8533987) has been demonstrated by reacting p-bromobenzaldehyde with an octylmagnesium bromide Grignard reagent. prepchem.com Similarly, organolithium reagents can be used for nucleophilic addition to carbonyl compounds or for carbolithiation reactions to extend a carbon chain. wikipedia.org These methods offer versatility in constructing the C9 backbone required for the synthesis of this compound.

Reductive Transformations for Alcohol Generation

A robust synthetic strategy for this compound hinges on the sequential modification of a bifunctional C9 starting material. A logical and efficient pathway commences with 9-bromononanoic acid, which undergoes esterification and nucleophilic substitution prior to the terminal reductive step. This approach ensures the selective introduction of the required functional groups at either end of the nine-carbon chain.

Formation of the Ester Intermediate: Synthesis of tert-butyl 9-tert-butoxynonanoate from 9-bromononanoic acid.

Reduction to the Target Alcohol: Conversion of the ester intermediate to this compound using a powerful reducing agent.

Stage 1: Synthesis of the Intermediate, tert-Butyl 9-tert-butoxynonanoate

This initial stage involves two key reactions. First, the carboxylic acid group of 9-bromononanoic acid is protected as a tert-butyl ester. This protection prevents unwanted side reactions in the subsequent step. The synthesis of related halo-acid esters is a common procedure in organic synthesis. db-thueringen.dejustia.comgoogle.com Second, the bromine atom at the C9 position is substituted with a tert-butoxy (B1229062) group via a nucleophilic substitution reaction using potassium tert-butoxide. organic-chemistry.orgzhishangchemical.com

Reaction Description Typical Conditions
Esterification 9-bromononanoic acid is reacted with a source of tert-butanol (B103910) in the presence of an acid catalyst to form tert-butyl 9-bromononanoate. cymitquimica.comchemicalbook.comReagents: Di-tert-butyl dicarbonate, 4-DMAP, tert-butanol; Solvent: Dichloromethane; Temp: Room Temperature.
Nucleophilic Substitution The resulting bromo-ester undergoes an SN2 reaction with potassium tert-butoxide to yield tert-butyl 9-tert-butoxynonanoate.Reagents: Potassium tert-butoxide; Solvent: Tetrahydrofuran (THF); Temp: Reflux.

Stage 2: Reduction of the Ester to this compound

The pivotal step in forming the target compound is the reduction of the ester functional group in tert-butyl 9-tert-butoxynonanoate. While milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are effective for reducing aldehydes and ketones, they are generally not strong enough to reduce esters. libretexts.org Therefore, a more potent hydride-donating reagent, Lithium Aluminum Hydride (LiAlH₄), is required for this transformation. libretexts.orgmasterorganicchemistry.comharvard.edu

The reaction proceeds via a two-step mechanism after the initial nucleophilic attack:

A hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester.

The resulting tetrahedral intermediate collapses, eliminating the tert-butoxide as a leaving group and forming an aldehyde intermediate.

This aldehyde is immediately attacked by a second hydride ion, leading to the formation of an alkoxide intermediate.

An acidic workup then protonates the alkoxide to yield the final primary alcohol, this compound.

The table below summarizes the specifics of this reductive transformation.

Interactive Data Table: Reductive Generation of this compound

ParameterDetails
Starting Material tert-Butyl 9-tert-butoxynonanoate
Reducing Agent Lithium Aluminum Hydride (LiAlH₄) masterorganicchemistry.comharvard.edu
Solvent Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
Temperature 0 °C to room temperature
Work-up Sequential addition of water and an aqueous base (e.g., 15% NaOH solution) to quench excess LiAlH₄ and precipitate aluminum salts. harvard.edu
Plausible Yield 85-95%

This reduction is highly efficient and is a standard method for converting esters to primary alcohols in organic synthesis. fiveable.me

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

Effective purification at each stage of the synthesis is critical to ensure the purity of the final product and to prevent interference in subsequent reactions. The techniques employed are chosen based on the physical and chemical properties of the compounds.

Purification of Intermediates:

The primary intermediate, tert-butyl 9-tert-butoxynonanoate, is typically purified using standard extraction and chromatographic methods. After the nucleophilic substitution reaction, the crude product is subjected to an aqueous workup to remove inorganic salts (e.g., potassium bromide) and any remaining water-soluble reagents. The organic layer is then dried and concentrated. Final purification is achieved through column chromatography on silica (B1680970) gel.

Interactive Data Table: Purification of Synthetic Intermediates

CompoundPurification StepsDetails
tert-Butyl 9-bromononanoateAqueous Workup & Column ChromatographyWorkup: Washing with saturated NaHCO₃ solution and brine. Chromatography: Elution with a hexane/ethyl acetate gradient.
tert-Butyl 9-tert-butoxynonanoateAqueous Workup & Column ChromatographyWorkup: Washing with water and brine. Chromatography: Elution with a non-polar solvent system (e.g., hexane/ethyl acetate). db-thueringen.de

Purification of the Final Product:

The final product, this compound, is a long-chain alcohol, which presents specific purification challenges, primarily a high boiling point.

Fractional Vacuum Distillation: This is the most effective method for purifying high-boiling point liquids. By reducing the pressure, the boiling point of the compound is significantly lowered, allowing for distillation without thermal decomposition. researchgate.net

Column Chromatography: While possible, chromatography of the final alcohol can be complicated by its polarity, which can lead to tailing on silica gel columns. However, with an optimized solvent system (e.g., ethyl acetate/hexane), it remains a viable option for high-purity samples. researchgate.net

Recrystallization: If the final product is a solid at room temperature, recrystallization from a suitable solvent mixture (e.g., hexane) can be an excellent method for achieving high purity by removing trace impurities. google.com

Following the reductive step and aqueous workup, the crude alcohol is typically purified by vacuum distillation to yield the final, pure this compound.

Chemical Reactivity and Transformation Studies of 9 Tert Butoxynonan 1 Ol

Reactivity of the Primary Alcohol Moiety

The primary alcohol group in 9-tert-butoxynonan-1-ol is a versatile functional group that can undergo a variety of transformations, including oxidation, esterification, etherification, and nucleophilic substitution.

Oxidation Reactions to Carbonyl Derivatives and Carboxylic Acids

The oxidation of primary alcohols is a fundamental transformation in organic synthesis, yielding either aldehydes or carboxylic acids depending on the oxidant and reaction conditions. libretexts.org For a molecule like this compound, with a long aliphatic chain, the choice of oxidizing agent is crucial to achieve high selectivity and yield.

Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and Dess-Martin periodinane (DMP). These reagents are known for their mildness and ability to halt the oxidation at the aldehyde stage. For the complete oxidation to a carboxylic acid, stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in aqueous acetone (B3395972) with sulfuric acid), or sodium dichromate (Na₂Cr₂O₇) in sulfuric acid are typically employed. libretexts.org

The following table summarizes typical conditions for the selective oxidation of primary alcohols analogous to this compound.

ProductReagent(s)SolventTypical Conditions
9-tert-ButoxynonanalPCCDichloromethane (CH₂Cl₂)Room temperature
9-tert-ButoxynonanalDMPDichloromethane (CH₂Cl₂)Room temperature
9-tert-Butoxynonanoic AcidJones ReagentAcetone/Water0°C to room temperature
9-tert-Butoxynonanoic AcidKMnO₄Aqueous NaOH, then H₃O⁺Heated

It is important to note that under the harsh conditions of strong oxidation, the tert-butyl ether linkage in this compound is generally stable, although prolonged exposure to strong acids can lead to its cleavage.

Esterification and Etherification Reactions of the Hydroxyl Group

The hydroxyl group of this compound can be readily converted to esters and ethers. Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, often in the presence of an acid catalyst. organic-chemistry.org The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. However, for more sensitive substrates, milder methods like the Steglich esterification using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) are preferred. organic-chemistry.org

Etherification of the primary alcohol can be accomplished through various methods, most notably the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For a primary alcohol like this compound, this reaction is generally efficient.

Nucleophilic Substitution Reactions Involving the Alcohol Functionality

The hydroxyl group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group. msu.edu This is typically achieved by protonation of the hydroxyl group under acidic conditions to form an oxonium ion, which can then be displaced by a nucleophile. msu.edu

Alternatively, the hydroxyl group can be converted to a sulfonate ester, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base like pyridine (B92270). These sulfonate esters are excellent leaving groups and can be readily displaced by a wide range of nucleophiles. msu.edu Given that this compound is a primary alcohol, these substitution reactions will proceed through an Sₙ2 mechanism. libretexts.org

Chemical Transformations of the tert-Butyl Ether Linkage

The tert-butyl ether group in this compound serves as a protecting group for the terminal hydroxyl function. Its chemical transformations primarily revolve around its cleavage or deprotection.

Cleavage and Deprotection Methodologies for tert-Butyl Ethers

The cleavage of tert-butyl ethers is a common transformation in organic synthesis, often employed as a deprotection step. This is typically achieved under acidic conditions. organic-chemistry.org The mechanism involves protonation of the ether oxygen, followed by the departure of the stable tert-butyl carbocation, which is then trapped by a nucleophile or undergoes elimination to form isobutylene.

A variety of acidic reagents can be used for this purpose, with the choice depending on the sensitivity of other functional groups in the molecule. Common reagents include trifluoroacetic acid (TFA), hydrochloric acid (HCl), and Lewis acids such as trimethylsilyl (B98337) iodide (TMSI) or boron trifluoride etherate (BF₃·OEt₂).

Reagent(s)SolventTypical Conditions
Trifluoroacetic Acid (TFA)Dichloromethane (CH₂Cl₂)Room temperature
Hydrochloric Acid (HCl)Dioxane or Methanol (B129727)Room temperature or gentle heating
Trimethylsilyl Iodide (TMSI)Acetonitrile or Chloroform0°C to room temperature
Boron Trifluoride Etherate (BF₃·OEt₂)Dichloromethane (CH₂Cl₂)0°C to room temperature

Stability under Various Reaction Conditions

The tert-butyl ether linkage is known for its stability under a wide range of reaction conditions, which makes it a valuable protecting group. It is generally stable to basic conditions, catalytic hydrogenation, and many oxidizing and reducing agents. organic-chemistry.org This stability allows for selective reactions to be carried out on the primary alcohol moiety without affecting the tert-butyl ether. For instance, the oxidation of the primary alcohol to an aldehyde or carboxylic acid can be performed without cleavage of the ether. Similarly, esterification and many nucleophilic substitution reactions at the primary alcohol position leave the tert-butyl ether intact. The stability of long-chain alkoxy groups can also be influenced by van der Waals interactions, with longer chains generally providing better stability. harvard.edu

Reaction Mechanisms and Pathways Involving the Compound

The reactivity of this compound is primarily centered around its terminal primary alcohol and the tert-butoxy (B1229062) ether group. The reaction mechanisms are influenced by the choice of reagents, catalysts, and reaction conditions, which can be tailored to target either functional group.

The primary alcohol at the C-1 position can undergo typical alcohol reactions, such as oxidation, esterification, and etherification. For instance, oxidation with mild reagents like pyridinium chlorochromate (PCC) would be expected to yield 9-tert-butoxynonanal, while stronger oxidizing agents like potassium permanganate or chromic acid would lead to 9-tert-butoxynonanoic acid. Esterification reactions, catalyzed by acids or coupling agents, would proceed readily with various carboxylic acids to form the corresponding esters.

The tert-butoxy group, being a bulky ether, is generally stable under many conditions. However, it can be cleaved under strong acidic conditions, proceeding through a carbocation intermediate. The stability of the tert-butyl cation makes this cleavage more facile compared to ethers with less substituted alkyl groups. This cleavage would ultimately yield nonane-1,9-diol.

In reactions where both functional groups could potentially react, the inherent differences in their reactivity and the steric environment play a crucial role in determining the reaction pathway.

Since this compound itself is an achiral molecule, stereochemical considerations primarily arise when a chiral center is introduced during a reaction or when the compound reacts with a chiral reagent.

For instance, if the hydroxyl group were to be oxidized to a ketone (which is not possible as it is a primary alcohol) and then reduced, a chiral center would be created at the C-1 position. The stereochemical outcome of such a reduction would depend on the reducing agent and the steric hindrance posed by the long alkyl chain and the distant tert-butoxy group.

In reactions involving the derivatization of the hydroxyl group with a chiral auxiliary, the diastereoselectivity of subsequent reactions would be of interest. The flexible nonane (B91170) chain might allow for various conformations, potentially leading to lower diastereoselectivity compared to more rigid systems. However, intramolecular interactions, though weak over the long chain, could still influence the stereochemical course of a reaction. The principles of determining absolute configuration in alcohols through derivatization with chiral reagents like methoxyphenylacetic acid (MPA) could be applied to derivatives of this compound. researchgate.net

The concepts of regioselectivity and chemoselectivity become highly relevant when considering reactions of derivatives of this compound that have been further functionalized to contain additional reactive sites. For example, if a double bond were introduced into the nonane chain, its position would dictate the regioselectivity of subsequent addition reactions.

More pertinent to the parent compound is the chemoselective functionalization of the primary alcohol in the presence of the ether linkage. Due to the significantly higher reactivity of the primary alcohol compared to the sterically hindered and chemically robust tert-butoxy group, high chemoselectivity for reactions at the alcohol is expected under most conditions. For example, acylation, silylation, or tosylation would selectively occur at the hydroxyl group without affecting the ether.

In the context of related long-chain diols, studies have shown that selective functionalization of one hydroxyl group over another can be achieved using catalytic methods. scholaris.carsc.org For instance, organotin-catalyzed alkylations have demonstrated high regioselectivity in diols. researchgate.net Borinic acid catalysis has also been effective for the regioselective sulfonylation of diols. scholaris.ca These strategies rely on the temporary formation of a cyclic intermediate that activates one hydroxyl group preferentially. While this compound is not a diol, these principles are foundational for achieving selectivity in polyfunctional molecules. If the tert-butoxy group were to be cleaved to reveal the diol, these selective functionalization methods would become directly applicable.

The following table summarizes the expected chemoselective reactions at the primary hydroxyl group of this compound.

Reagent/CatalystExpected Transformation at C-1 OHReactivity of tert-Butoxy Group
Pyridinium Chlorochromate (PCC)Oxidation to AldehydeUnreactive
Acyl Chloride/PyridineEsterificationUnreactive
Tert-butyldimethylsilyl chloride (TBDMSCl)/ImidazoleSilylation (Protection)Unreactive
p-Toluenesulfonyl chloride (TsCl)/PyridineTosylationUnreactive
Strong Acid (e.g., HBr, HI)Potential protonationCleavage to form tert-butyl cation and Nonane-1,9-diol

Synthesis and Exploration of Novel Derivatives from this compound

The bifunctional nature of this compound makes it a versatile starting material for the synthesis of a variety of novel derivatives with potential applications in materials science and medicinal chemistry. The primary alcohol serves as a convenient handle for introducing a wide range of functional groups and for building larger molecular architectures.

One common strategy is the conversion of the alcohol to a better leaving group, such as a tosylate or a halide, which can then be displaced by various nucleophiles. This opens up pathways to amines, azides, thiols, and other functional groups at the C-1 position, while retaining the tert-butoxy moiety at the other end of the chain.

For example, the synthesis of a C9 alkoxy analogue of other complex molecules has been reported, where a long alkoxy chain is a key feature. nih.govcuny.edu Following a similar logic, derivatives of this compound could be prepared.

A plausible synthetic sequence to novel derivatives is outlined below:

Tosylation: Reaction of this compound with p-toluenesulfonyl chloride in the presence of a base like pyridine would yield 9-tert-butoxynonyl-1-tosylate.

Nucleophilic Substitution: The resulting tosylate is an excellent substrate for SN2 reactions. A variety of nucleophiles can be introduced.

The table below illustrates potential novel derivatives synthesized from 9-tert-butoxynonyl-1-tosylate.

NucleophileProduct
Sodium Azide (NaN3)1-azido-9-tert-butoxynonane
Sodium Cyanide (NaCN)10-tert-butoxydecanenitrile
Ammonia (NH3)9-tert-butoxynonan-1-amine
Sodium thiomethoxide (NaSMe)9-tert-butoxy-1-(methylthio)nonane

Furthermore, the tert-butoxy group can be selectively removed under acidic conditions to unmask the second hydroxyl group, leading to nonane-1,9-diol. This diol can then be used in polymerization reactions or as a linker in supramolecular chemistry. The differential protection of the two hydroxyl groups in the starting material allows for sequential and controlled functionalization at both ends of the nonane chain, a valuable strategy in multi-step organic synthesis. sathyabama.ac.in The synthesis of a related compound, (R,E)-(9-tert-Butoxynona-1,4-dien-3-yl)dimethyl(phenyl)silane, highlights the utility of such building blocks in more complex synthetic endeavors. core.ac.uk

Advanced Spectroscopic and Chromatographic Characterization Techniques for 9 Tert Butoxynonan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Spectroscopy

Proton (¹H) NMR and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR techniques that provide essential structural information. core.ac.uk

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 9-tert-Butoxynonan-1-ol, distinct signals corresponding to the different proton environments are expected. The protons of the tert-butoxy (B1229062) group would appear as a sharp singlet, while the protons of the nonyl chain would exhibit more complex splitting patterns due to spin-spin coupling with neighboring protons. The hydroxyl proton often appears as a broad singlet. The integration of the peak areas provides the ratio of protons in each unique environment. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound would show a unique signal for each carbon atom in a distinct chemical environment. docbrown.info The chemical shifts of the carbon atoms are influenced by their local electronic environment. For instance, the carbon atom bonded to the hydroxyl group and the carbons of the tert-butoxy group would resonate at different fields compared to the alkyl chain carbons. libretexts.org The number of signals in the spectrum confirms the number of non-equivalent carbon atoms in the molecule.

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound

Atom ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm)
C(CH₃)₃ ~1.2 ~28
C(CH₃)₃ ~74 ~74
OCH₂(CH₂)₇CH₂OH ~3.4 ~62
OCH₂(CH₂)₇CH₂OH ~1.5 ~32
(CH₂)₆ ~1.3 ~26-30
CH₂CH₂OH ~1.5 ~33
CH₂OH ~3.6 ~63
OH Variable -

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques provide further insight into the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A COSY spectrum shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This is invaluable for tracing the connectivity of the carbon skeleton in the nonyl chain of this compound.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. This allows for the unambiguous assignment of proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between different functional groups, such as the link between the tert-butoxy group and the nonyl chain.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule. docbrown.infomdpi.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding. docbrown.info Strong C-H stretching vibrations from the alkyl chain and the tert-butyl group would be observed in the 2850-3000 cm⁻¹ region. A distinct C-O stretching vibration for the ether linkage would appear in the 1050-1150 cm⁻¹ range, and another C-O stretch for the primary alcohol would be seen around 1050 cm⁻¹. docbrown.infospectroscopyonline.com

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H (Alcohol) Stretching 3200-3600 Broad, Strong
C-H (Alkyl) Stretching 2850-3000 Strong
C-O (Ether) Stretching 1050-1150 Strong
C-O (Alcohol) Stretching ~1050 Medium-Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions. docbrown.info

Upon ionization in the mass spectrometer, this compound will form a molecular ion peak ([M]⁺), which corresponds to its molecular weight. However, this peak may be weak or absent depending on the ionization method used. docbrown.info The molecule will also undergo fragmentation, producing a series of characteristic fragment ions. libretexts.org

Key fragmentation pathways for this compound would likely include:

Loss of a tert-butyl group, resulting in a prominent peak.

Cleavage of the C-C bonds along the nonyl chain.

Loss of a water molecule from the alcohol functional group.

The analysis of these fragmentation patterns allows for the confirmation of the molecular structure and the identification of its constituent parts. libretexts.org

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating components of a mixture and for assessing the purity of a compound. nist.gov

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. savemyexams.com The compound is vaporized and passed through a column with a stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification and purity assessment. Coupling GC with a mass spectrometer (GC-MS) provides a powerful tool for both separation and structural identification. nist.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. libretexts.orgwikipedia.orgresearchgate.net For this compound, a non-polar C18 column (reversed-phase HPLC) with a polar mobile phase, such as a mixture of methanol (B129727) and water, would likely be employed. jfda-online.com The retention time in HPLC is dependent on the polarity of the analyte and the mobile phase composition. HPLC is particularly useful for the analysis of less volatile derivatives and for preparative separations.

Advanced Separation Techniques

The separation of this compound from complex mixtures, including potential isomers or byproducts from its synthesis, requires high-resolution chromatographic techniques. Methods such as comprehensive two-dimensional gas chromatography (GCxGC) and supercritical fluid chromatography (SFC) offer significant advantages over conventional chromatography.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

GCxGC is a powerful technique that provides enhanced separation capacity by employing two columns with different stationary phases. sepsolve.com This is particularly useful for separating isomers and complex mixtures that may co-elute in a single-dimension GC system. dlr.denih.gov For a molecule like this compound, a typical GCxGC setup would involve a non-polar primary column that separates analytes based on their boiling points, and a polar secondary column that provides separation based on polarity. sepsolve.com This two-dimensional separation allows for the resolution of structurally similar compounds, such as positional isomers of tert-Butoxynonan-1-ol or other long-chain alcohols and ethers.

The enhanced separation power of GCxGC, often coupled with a time-of-flight mass spectrometer (TOF-MS), allows for the detailed characterization of complex samples. unito.itjeol.com While specific retention data for this compound is not publicly available, the following table provides an illustrative example of how GCxGC can be used to separate a mixture of long-chain alcohols and related compounds. The data is based on typical separation behavior observed for these classes of molecules.

Table 1: Exemplary GCxGC Separation Parameters and Expected Retention Behavior for a Mixture Containing this compound

ParameterSetting
Primary Column (1st Dimension) 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., non-polar phase like DB-5ms)
Secondary Column (2nd Dimension) 1 m x 0.1 mm ID, 0.1 µm film thickness (e.g., polar phase like DB-WAX)
Carrier Gas Helium at a constant flow rate of 1.5 mL/min
Oven Temperature Program 50°C (hold 2 min), ramp to 280°C at 5°C/min, hold 5 min
Modulation Period 6 seconds
Detector Time-of-Flight Mass Spectrometer (TOF-MS)

Expected Elution Order: In the first dimension, compounds will generally elute in order of increasing boiling point. In the second dimension, more polar compounds will be retained longer. Therefore, one would expect non-polar alkanes to elute early in both dimensions, while the more polar alcohols would have longer retention times in the second dimension. This compound would be expected to elute after nonan-1-ol (B41252) in the first dimension due to its higher molecular weight, and its retention in the second dimension would be influenced by the polarity of the alcohol group, balanced by the shielding effect of the bulky tert-butyl group.

Supercritical Fluid Chromatography (SFC)

SFC is a versatile technique that combines aspects of both gas and liquid chromatography, using a supercritical fluid, typically carbon dioxide, as the mobile phase. wikipedia.orgelsevierpure.com It is particularly well-suited for the analysis and purification of thermally labile and non-volatile compounds that are challenging to analyze by GC. wikipedia.org For this compound and its derivatives, SFC offers a "green" alternative to normal-phase HPLC, as it significantly reduces the consumption of organic solvents. nih.gov

The retention in SFC is influenced by a combination of factors including pressure, temperature, and the composition of the mobile phase, which often includes a polar co-solvent like methanol. nih.gov This allows for fine-tuning of the separation. While specific SFC parameters for this compound are not documented, the following table illustrates typical conditions for the separation of long-chain alcohols.

Table 2: Illustrative Supercritical Fluid Chromatography (SFC) Conditions for the Analysis of Long-Chain Alkoxy Alcohols

ParameterCondition
Column 250 mm x 4.6 mm ID, packed with 5 µm silica (B1680970) particles
Mobile Phase Supercritical CO2 with a methanol gradient (5% to 30% over 15 minutes)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40°C
Detector Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS)

The use of derivatization, for example, by reacting the alcohol group with a UV-active chromophore, can facilitate detection by UV-Vis absorbance.

X-ray Crystallography for Solid-State Structural Determination of Derivatives

While this compound is a liquid at room temperature, its derivatives, particularly those that are solid and can form high-quality single crystals, can be definitively characterized using X-ray crystallography. This technique provides unambiguous information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. beilstein-journals.org

For instance, derivatives of this compound could be synthesized to facilitate crystallization. Examples of such derivatives could include esters, urethanes, or metal complexes. The bulky tert-butoxy group and the long alkyl chain would significantly influence the crystal packing of these derivatives. acs.org

Although a crystal structure for a derivative of this compound is not available in the public domain, we can infer likely structural features from related compounds. For example, the crystal structures of other long-chain alcohols and ethers often reveal layered structures where the alkyl chains are aligned, and the polar head groups participate in hydrogen bonding networks. nih.gov The presence of the bulky tert-butyl group would likely disrupt simple layered packing, potentially leading to more complex three-dimensional arrangements.

The table below provides hypothetical, yet plausible, crystallographic data for a hypothetical solid derivative, such as the p-nitrobenzoate ester of this compound. Such a derivative would be more likely to crystallize and its structure would provide valuable insight into the conformation of the parent molecule.

Table 3: Hypothetical Crystallographic Data for a p-Nitrobenzoate Derivative of this compound

ParameterHypothetical Value
Chemical Formula C20H31NO4
Crystal System Monoclinic
Space Group P21/c
Unit Cell Dimensions a = 10.5 Å, b = 8.2 Å, c = 25.1 Å, β = 95.2°
Volume 2150 ų
Z (Molecules per unit cell) 4
Key Structural Features - Extended conformation of the nonyl chain. - Possible disorder in the tert-butyl group. - Intermolecular hydrogen bonding involving the nitro group. - π-π stacking of the phenyl rings.

The determination of the crystal structure of such a derivative would confirm the connectivity of the molecule and provide detailed information about its conformational preferences in the solid state. This data is invaluable for understanding the structure-property relationships of this class of compounds.

Theoretical and Computational Studies on 9 Tert Butoxynonan 1 Ol

Prediction of Spectroscopic Signatures via Computational MethodsFinally, this section would cover the use of computational methods to predict the spectroscopic properties of 9-tert-Butoxynonan-1-ol, such as its NMR, IR, and UV-Vis spectra. These predicted spectra can be compared with experimental data to confirm the structure of the molecule.

Without available research, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting. Further computational research is needed to provide the specific data required to populate these areas of study.

Applications of 9 Tert Butoxynonan 1 Ol in Organic Synthesis and Chemical Research

Role as a Protected Alcohol Intermediate in Multi-Step Syntheses

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to prevent unwanted side reactions at reactive functional groups. libretexts.org The tert-butoxy (B1229062) group in 9-tert-butoxynonan-1-ol serves as a robust protecting group for one of the hydroxyl functionalities of nonane-1,9-diol. This protection is crucial when chemical modifications are intended for the other end of the carbon chain.

The tert-butyl ether linkage is generally stable to a variety of reaction conditions, including many oxidizing and reducing agents, as well as organometallic reagents. This stability allows for a wide range of chemical transformations to be performed on the free hydroxyl group of this compound without affecting the protected end. For instance, the primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into an ester, another ether, or an amine, all while the tert-butoxy group remains intact.

The removal of the tert-butoxy group, or deprotection, is typically achieved under acidic conditions, which cleaves the ether bond to reveal the free alcohol. wikipedia.org This orthogonality of protection and deprotection steps is a cornerstone of modern synthetic strategy. organic-chemistry.org

Table 1: Common Protecting Group Strategies and the Role of tert-Butyl Ethers

Protecting Group TypeCommon Reagents for ProtectionCommon Reagents for DeprotectionStability Profile
tert-Butyl Ether Isobutylene, acid catalystTrifluoroacetic acid, HClStable to base, mild acid, oxidation, reduction
Silyl (B83357) Ethers (e.g., TBDMS)R₃SiCl, imidazoleFluoride (B91410) ion (e.g., TBAF)Stable to base, mild acid, oxidation
Benzyl Ether (Bn)Benzyl bromide, baseH₂, Pd/C (Hydrogenolysis)Stable to acid, base, oxidation, reduction
Acetyl Ester (Ac)Acetic anhydride, pyridine (B92270)Acid or base hydrolysisLabile to acid and base

This table illustrates the complementary nature of different protecting groups, highlighting the strategic advantage of using a tert-butyl ether in specific synthetic routes. libretexts.orgmasterorganicchemistry.com

Utilization as a Building Block for the Construction of Complex Organic Molecules

Organic building blocks are relatively simple molecules that can be assembled in a modular fashion to create larger, more complex molecular architectures. alfa-chemistry.com this compound, with its defined nine-carbon chain and distinct functional group at each end, is an excellent example of such a building block. thieme.de

Its utility lies in its ability to introduce a nine-carbon aliphatic spacer into a target molecule. The free hydroxyl group can be used as a handle for coupling reactions, such as esterification or etherification, to link it to other molecular fragments. Following the desired transformations, the tert-butoxy group can be deprotected to reveal a new reactive site for further elaboration of the molecular structure. This step-wise approach allows for the controlled and predictable synthesis of complex molecules with well-defined structures.

An example of a related structure, (R,E)-(9-tert-Butoxynona-1,4-dien-3-yl)benzene, showcases how a C9 chain with a terminal tert-butoxy group can be a key component in a more complex molecule. core.ac.uk The spectroscopic data for this compound provides insight into the chemical environment of the tert-butoxy group.

Table 2: Spectroscopic Data for a Derivative Containing the 9-tert-Butoxynonyl Moiety

Spectroscopic Data for (R,E)-(9-tert-Butoxy-2-methylnona-1,4-dien-3-yl)benzene core.ac.uk
¹H NMR (400 MHz, CDCl₃) δ 3.33 (2H, t, J = 6.8, CH₂O), 1.19 (9H, s, (CH₃)₃)
¹³C NMR (100 MHz, CDCl₃) δ 72.3, 61.3, 30.2, 27.5, 26.0

These data confirm the presence and chemical environment of the tert-butoxy group and the adjacent methylene (B1212753) group, which are characteristic features of the 9-tert-butoxynonyl unit.

Precursor in the Development of New Reagents or Ligands

The functional groups of this compound can be chemically modified to create novel reagents or ligands with specific properties. The long, flexible nonane (B91170) chain can act as a spacer, separating a reactive center from a binding site, which is a common design principle in the development of catalysts and molecular sensors.

For example, the primary alcohol could be converted to a phosphine (B1218219) or a nitrogen-containing group to create a ligand for transition metal catalysis. The tert-butoxy end could be retained to impart solubility in nonpolar solvents or deprotected and further functionalized to create a bifunctional ligand. The ability to selectively modify either end of the molecule provides a high degree of control in the design of new chemical tools.

Exploration in Polymer Chemistry as a Monomer or Modifier Precursor

In polymer chemistry, monomers are the fundamental repeating units that form a polymer chain. This compound has the potential to be used as a precursor to a monomer. For instance, the hydroxyl group could be converted into a polymerizable group, such as an acrylate (B77674) or a vinyl ether. Polymerization of such a monomer would result in a polymer with pendant tert-butoxynonyl side chains.

These side chains could influence the physical properties of the polymer, such as its solubility, thermal stability, and mechanical properties. Furthermore, the tert-butoxy groups could be removed post-polymerization to unmask hydroxyl groups, creating a functional polymer that can be further modified or used in applications requiring hydrophilic domains. This "protecting group approach" in polymer synthesis allows for the creation of well-defined functional materials.

Potential in Supramolecular Chemistry as a Self-Assembling Component or Host/Guest System Element

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules that are held together by non-covalent interactions. The structure of this compound is well-suited for its use in this field. The long alkyl chain can participate in van der Waals interactions, while the terminal hydroxyl group can engage in hydrogen bonding.

These directional interactions can drive the self-assembly of this compound molecules into organized structures, such as micelles or bilayers, in appropriate solvents. The bulky tert-butoxy group would also play a significant role in the packing of the molecules in these assemblies.

Furthermore, derivatives of this compound could be designed to act as components in host-guest systems. For example, the nonane chain could be incorporated into a larger macrocyclic structure, creating a hydrophobic cavity capable of binding small guest molecules. The hydroxyl and protected hydroxyl groups would provide points for attachment to other molecular frameworks or for modulating the solubility and binding properties of the host molecule.

Future Research Directions and Prospects for 9 Tert Butoxynonan 1 Ol

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of asymmetrically functionalized long-chain alkanes like 9-tert-Butoxynonan-1-ol traditionally relies on multi-step processes, including the Williamson ether synthesis. wikipedia.org While foundational, this method often requires harsh conditions and can suffer from low yields. researchgate.net Future research will likely focus on developing more efficient and sustainable pathways.

Modern advancements offer promising alternatives. For instance, the use of microwave-assisted synthesis has been shown to dramatically reduce reaction times and increase yields for the Williamson ether synthesis. wikipedia.orgsacredheart.edu Another avenue involves the use of phase-transfer catalysts, which can improve reaction efficiency and reduce the required amount of catalyst. numberanalytics.comjst.go.jp

For the specific introduction of the tert-butyl ether group, research into Lewis acid-catalyzed reactions with di-tert-butyl dicarbonate (B1257347) (Boc₂O) presents a highly efficient route. acs.org Catalysts such as Ytterbium(III) triflate (Yb(OTf)₃) and Erbium(III) triflate (Er(OTf)₃) have emerged as powerful, reusable, and environmentally benign options for this transformation, often proceeding under mild or even solvent-free conditions. nih.govresearchgate.netacs.orgorganic-chemistry.org A key research goal will be to adapt these modern etherification methods to bifunctional substrates like 1,9-nonanediol (B147092), aiming for selective mono-protection with high yield. Furthermore, exploring bio-based feedstocks, such as those derived from fatty acids, could provide a sustainable route to the C9 backbone, aligning with the principles of green chemistry. uantwerpen.bemun.ca

Synthetic Aspect Traditional Method Potential Modern Approach Key Advantages of Modern Approach
Ether Formation Williamson Ether Synthesis (NaH, Alkyl Halide)Microwave-assisted Williamson Synthesis wikipedia.orgsacredheart.eduReduced reaction time, increased yield
tert-Butylation Acid-catalyzed reaction with isobutyleneLewis Acid (e.g., Yb(OTf)₃) + Boc₂O nih.govacs.orgHigh efficiency, mild conditions, catalyst recyclability
Catalysis Stoichiometric strong basesPhase-Transfer Catalysis numberanalytics.comjst.go.jpLower catalyst loading, improved efficiency
Sustainability Petrochemical feedstocksSynthesis from bio-based precursors (e.g., oleic acid) uantwerpen.beRenewable sourcing, reduced environmental impact

Investigation of Novel Reaction Methodologies and Unexplored Transformations

The saturated nine-carbon chain of this compound is typically considered chemically inert. However, modern synthetic chemistry offers powerful tools to functionalize such unactivated C-H bonds, opening up a vast and unexplored chemical space for this molecule.

A significant future direction lies in the catalytic C-H functionalization of the alkane backbone. illinois.eduu-tokyo.ac.jp Research groups have developed systems using transition metals like palladium, rhodium, and iridium that can selectively introduce new functional groups at various positions along an alkane chain. acs.org Applying these methods to this compound could generate a library of novel derivatives with tailored properties. More recently, organocatalytic C-H functionalization has emerged as a metal-free alternative. nih.gov Another sophisticated strategy involves metal-catalyzed carbene insertion into C-H bonds, which could provide another route to modify the nonane (B91170) backbone. rsc.org

The terminal primary alcohol also serves as a crucial handle for further transformations. A particularly promising application is its use as an initiator in the ring-opening polymerization (ROP) of cyclic esters like lactones. tandfonline.comnih.govresearchgate.net This would yield a polyester (B1180765) chain, such as polylactide or polycaprolactone, with the 9-tert-butoxynonanyl group at one end. rsc.orgrsc.orgbohrium.com This "macro-initiator" approach is a gateway to complex polymer architectures.

Transformation Type Methodology Potential Reagents/Catalysts Resulting Structure
Backbone Modification Catalytic C-H FunctionalizationRh, Pd, or Ir complexes illinois.eduacs.orgFunctional groups (e.g., esters, ketones) along the C9 chain
Backbone Modification Organocatalytic C-H AcylationN-Heterocyclic Carbene (NHC) catalysts nih.govAcyl groups attached to the C9 chain
Polymer Synthesis Ring-Opening Polymerization (ROP)Sn(Oct)₂, Organocatalysts nih.govresearchgate.netPolyester with a terminal 9-tert-butoxynonanyl group
Oxidative Functionalization Plasma-based OxidationDielectric barrier discharge udel.eduosti.govIntroduction of ketone or additional alcohol groups

Expanded Scope in Advanced Materials Science Precursors

The bifunctional nature of this compound makes it an ideal precursor for advanced materials, particularly polymers. Its long aliphatic chain can impart flexibility and hydrophobicity, while the two distinct hydroxyl functionalities (one free, one protected) allow for controlled, sequential synthesis.

A major area of future research is the synthesis of novel amphiphilic block copolymers. nih.govacs.orgresearchgate.net Using the alcohol of this compound to initiate the ROP of a hydrophobic monomer would create a hydrophobic polymer block. acs.org Subsequent deprotection of the tert-butyl ether would reveal a new hydroxyl group, which could then initiate the polymerization of a hydrophilic monomer, resulting in an AB block copolymer. Such materials have wide-ranging applications as stabilizers, emulsifiers, and in the formation of micelles for various uses. nih.govacs.org

Furthermore, after deprotection, the resulting 1,9-nonanediol derivative can serve as a long-chain monomer in polycondensation reactions. acs.org This could be used to synthesize specialty polyesters and polyurethanes where the C9 segment provides a flexible spacer within the polymer backbone, influencing material properties like glass transition temperature and crystallinity. These materials could find use as new biodegradable polymers, elastomers, or adhesives.

Material Type Synthetic Strategy Role of this compound Potential Application
Amphiphilic Block Copolymers Sequential ROPInitiator for first block, precursor to initiator for second block nih.govresearchgate.netDrug delivery systems, nanoreactors, emulsifiers
Specialty Polyesters PolycondensationMonomer (as the diol after deprotection) acs.orgBiodegradable plastics, flexible coatings
Polyurethanes PolyadditionChain extender (as the diol after deprotection)Elastomers, foams, adhesives
Self-Assembled Systems Direct use or as polymer precursorHydrophobic component nih.govMicelles, vesicles

Potential for Interdisciplinary Research in Chemical Biology or Green Chemistry

Beyond its core chemical applications, this compound holds promise for interdisciplinary research, particularly in green chemistry and as a tool for chemical biology.

From a green chemistry perspective, the focus would be on developing sustainable production and utilization pathways. This includes exploring biosynthetic routes to the long-chain alkane backbone, potentially using engineered microorganisms to convert renewable feedstocks into C9 alcohols or diols. bohrium.comnih.govbiofueljournal.com The use of enzymatic or microbial methods for functionalizing the molecule, such as selective oxidation or esterification, represents another green avenue that avoids harsh chemical reagents. oup.comnih.gov The principles of a circular economy could be applied by designing polymers from this precursor that are fully biodegradable.

In chemical biology, the molecule's structure is well-suited for its use as a long, flexible linker. After deprotection to the diol, the two hydroxyl groups could be orthogonally functionalized to connect a fluorescent probe to a biomolecule-targeting ligand, for example. The nine-carbon chain would act as a spacer, minimizing steric interference between the two conjugated moieties. This makes it a potential building block for creating sophisticated molecular tools for studying biological systems.

Interdisciplinary Field Research Prospect Specific Focus
Green Chemistry Bio-based SynthesisEngineering microbial pathways for long-chain alcohol production bohrium.comnih.gov
Green Chemistry Sustainable CatalysisUtilizing reusable catalysts (e.g., lanthanide triflates) and solvent-free conditions researchgate.netorganic-chemistry.org
Chemical Biology Molecular ProbesUse as a flexible linker to synthesize bifunctional molecules for imaging or diagnostics
Biorefinery Integration Feedstock ValorizationDeveloping pathways to produce long-chain functionalized alkanes from biomass mun.ca

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 9-tert-Butoxynonan-1-ol in laboratory settings?

  • Methodological Answer : Based on structurally similar compounds (e.g., 9H-Xanthen-9-ol), prioritize hazard mitigation:

  • Use impervious gloves, safety goggles, and protective clothing to avoid skin/eye contact .
  • Work in a fume hood with ≥100 ft/min face velocity to minimize inhalation risks .
  • Store at recommended temperatures (e.g., -20°C for stability) in sealed containers away from incompatible materials like strong acids or oxidizers .
  • Implement emergency measures: eye/skin rinsing stations and immediate medical consultation for exposure .

Q. Which analytical techniques are most suitable for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • GC-MS : Effective for volatile derivatives; use split/splitless injection modes with electron ionization (EI) for fragmentation patterns .
  • NMR Spectroscopy : Employ 1^1H and 13^13C NMR to confirm hydroxyl and tert-butoxy group positions, referencing deuterated solvents (e.g., CDCl3_3) .
  • FT-IR : Identify functional groups (e.g., -OH stretch at ~3200-3600 cm1^{-1}, C-O-C vibrations) .
  • Cross-validate results with literature databases (e.g., NIST Chemistry WebBook) to resolve ambiguities .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

  • Methodological Answer :

  • Conduct accelerated stability studies:
  • Expose samples to elevated temperatures (40-60°C) and humidity (75% RH) for 1-3 months, monitoring decomposition via HPLC .
  • Test compatibility with solvents (e.g., DMSO, ethanol) and reactive agents (e.g., oxidizing buffers) to identify degradation pathways .
  • Use TGA/DSC to analyze thermal stability and identify decomposition thresholds .

Advanced Research Questions

Q. How can contradictory data on this compound’s reactivity be systematically resolved?

  • Methodological Answer :

  • Apply structural equation modeling (SEM) to evaluate hypotheses about reaction pathways, integrating kinetic and thermodynamic data .
  • Perform reproducibility audits : Replicate studies under controlled conditions (e.g., inert atmosphere, standardized catalysts) to isolate variables .
  • Use meta-analysis to reconcile discrepancies across studies, adjusting for methodological biases (e.g., solvent purity, temperature gradients) .

Q. What experimental designs are recommended to study the decomposition products of this compound under oxidative stress?

  • Methodological Answer :

  • Design a flow reactor system with controlled O2_2 exposure, coupled with real-time MS detection to capture transient intermediates .
  • Employ isotopic labeling (e.g., 18^{18}O in tert-butoxy groups) to trace oxidation pathways via NMR or LC-HRMS .
  • Compare decomposition profiles under UV light vs. thermal stress to differentiate photolytic vs. thermal degradation mechanisms .

Q. How can long-term stability studies be optimized to predict this compound’s shelf-life in research applications?

  • Methodological Answer :

  • Use Arrhenius kinetics : Calculate activation energy (EaE_a) from accelerated degradation data to extrapolate shelf-life at storage temperatures .
  • Implement QbD (Quality by Design) principles: Define critical quality attributes (CQAs) like impurity thresholds and design robustness tests for storage conditions .
  • Validate predictions with real-time stability data collected over 12-24 months, correlating with spectroscopic/ chromatographic trends .

Data Management and Reproducibility

Q. What strategies ensure reproducible synthesis and analysis of this compound across laboratories?

  • Methodological Answer :

  • Publish detailed protocols with step-by-step reaction conditions (e.g., molar ratios, stirring rates, purification methods) .
  • Share raw datasets (e.g., NMR FID files, GC-MS chromatograms) via open repositories like Zenodo, adhering to FAIR principles .
  • Use reference standards with certified purity (e.g., NIST-traceable materials) to calibrate instruments across labs .

Q. How can researchers address ethical and technical challenges in sharing data on this compound while protecting intellectual property?

  • Methodological Answer :

  • Adopt controlled access agreements : Share data via platforms like EMBL-EBI, requiring user authentication for sensitive datasets .
  • Use de-identification for methodological details (e.g., masking proprietary catalysts in public protocols) while disclosing safety/performance data .
  • Collaborate with institutional review boards (IRBs) to balance open science goals with commercialization potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.